

# An In-depth Technical Guide to 1-(Trimethylacetyl)imidazole (CAS: 4195-19-1)

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## Compound of Interest

Compound Name: **1-(Trimethylacetyl)imidazole**

Cat. No.: **B021026**

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This technical guide provides a comprehensive overview of **1-(Trimethylacetyl)imidazole**, a versatile reagent in organic synthesis, particularly valued in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and explores its applications as an efficient acylating agent.

## Core Chemical and Physical Properties

**1-(Trimethylacetyl)imidazole**, also known as 1-pivaloylimidazole, is a white to off-white crystalline solid at room temperature.<sup>[1][2]</sup> It is a key intermediate in various chemical transformations due to the reactive nature of the N-acylimidazole functionality.<sup>[3]</sup> The bulky trimethylacetyl (pivaloyl) group offers unique steric and electronic properties that can be exploited in selective acylation reactions.

Table 1: Physicochemical Properties of **1-(Trimethylacetyl)imidazole**

Property	Value	Source(s)
CAS Number	4195-19-1	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>12</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	152.19 g/mol	<a href="#">[3]</a>
Melting Point	47-52 °C	<a href="#">[3]</a>
Appearance	White to Off-White Crystalline Solid	<a href="#">[1]</a> <a href="#">[2]</a>
Purity	≥ 98%	<a href="#">[1]</a>
Storage Conditions	2-8°C, Refrigerator	<a href="#">[1]</a> <a href="#">[2]</a>

## Spectroscopic Data

The structural identity of **1-(Trimethylacetyl)imidazole** can be confirmed through various spectroscopic techniques. While a comprehensive public database of its spectra is not readily available, the expected spectral characteristics can be inferred from the analysis of its functional groups.

Table 2: Predicted Spectroscopic Data for **1-(Trimethylacetyl)imidazole**

Technique	Predicted Peaks and Interpretation
<sup>1</sup> H NMR	Signals corresponding to the protons on the imidazole ring are expected in the aromatic region ( $\delta$ 7.0-8.5 ppm). A singlet for the nine equivalent protons of the tert-butyl group will appear upfield ( $\delta$ 1.0-1.5 ppm).
<sup>13</sup> C NMR	Resonances for the imidazole ring carbons are anticipated in the aromatic region ( $\delta$ 115-140 ppm). The carbonyl carbon of the pivaloyl group will have a characteristic downfield shift ( $\delta$ 170-180 ppm). The quaternary carbon and the methyl carbons of the tert-butyl group will appear in the aliphatic region.
IR Spectroscopy	A strong absorption band characteristic of the amide C=O stretching vibration is expected around 1700-1750 $\text{cm}^{-1}$ . C-H stretching vibrations from the tert-butyl group will be observed around 2850-3000 $\text{cm}^{-1}$ . Aromatic C-H and C=N stretching vibrations from the imidazole ring will appear in the regions of 3000-3150 $\text{cm}^{-1}$ and 1500-1600 $\text{cm}^{-1}$ , respectively.
Mass Spectrometry	The molecular ion peak ( $\text{M}^+$ ) is expected at $\text{m/z}$ 152. A prominent fragment corresponding to the loss of the tert-butyl group ( $[\text{M}-57]^+$ ) would be observed at $\text{m/z}$ 95. Another significant fragment would be the pivaloyl cation at $\text{m/z}$ 85.

## Experimental Protocols

### Synthesis of 1-(Trimethylacetyl)imidazole

A common and efficient method for the synthesis of **1-(Trimethylacetyl)imidazole** involves the N-acylation of imidazole with pivaloyl chloride.

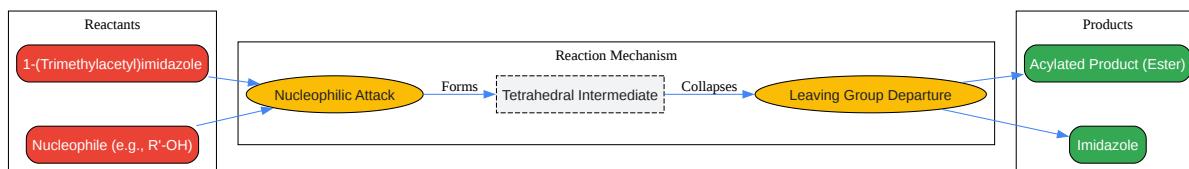
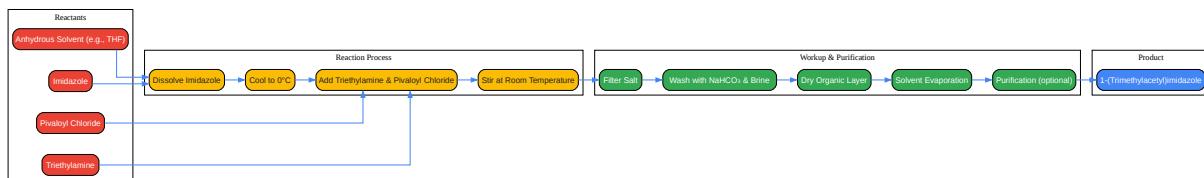
Materials:

- Imidazole
- Pivaloyl chloride
- Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
- Tertiary amine base (e.g., Triethylamine (TEA))
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator

**Procedure:**

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) in the anhydrous solvent.
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 equivalents) to the stirred solution.
- Slowly add pivaloyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
- Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **1-(Trimethylacetyl)imidazole** can be further purified by recrystallization or column chromatography if necessary.



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## References

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